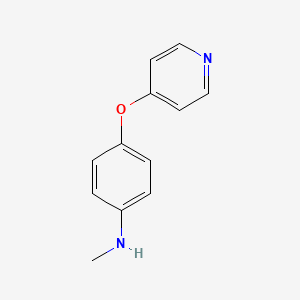Benzenamine, N-methyl-4-(4-pyridinyloxy)-
CAS No.: 630125-30-3
Cat. No.: VC3265588
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 630125-30-3 |
|---|---|
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | N-methyl-4-pyridin-4-yloxyaniline |
| Standard InChI | InChI=1S/C12H12N2O/c1-13-10-2-4-11(5-3-10)15-12-6-8-14-9-7-12/h2-9,13H,1H3 |
| Standard InChI Key | KEKFYZHXUCUTHP-UHFFFAOYSA-N |
| SMILES | CNC1=CC=C(C=C1)OC2=CC=NC=C2 |
| Canonical SMILES | CNC1=CC=C(C=C1)OC2=CC=NC=C2 |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of Benzenamine, N-methyl-4-(4-pyridinyloxy)- can be represented using various chemical notations:
-
IUPAC Name: N-Methyl-4-(pyridin-4-yloxy)aniline
-
Canonical SMILES: CNC1=CC=C(C=C1)OC2=CC=NC=C2
-
InChI: InChI=1S/C12H12N2O/c1-13-10-3-5-11(6-4-10)15-12-7-2-8-14-9-12/h2-9H,1H3,(H,13,14)
The compound consists of:
-
A benzene ring with an amine (-NH2) group.
-
A methyl group (-CH3) attached to the nitrogen atom.
-
A pyridinyloxy (-C5H4NO) substituent at the para position relative to the amine group.
Physicochemical Properties
The physicochemical properties of Benzenamine, N-methyl-4-(4-pyridinyloxy)- are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.24 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| XLogP (Partition Coefficient) | 2.5 |
These properties suggest moderate hydrophobicity (as indicated by the XLogP value) and a relatively low number of hydrogen bond donors and acceptors, which influence solubility and interaction with biological targets.
Spectroscopic Features
Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are commonly used to characterize this compound:
-
NMR Spectroscopy: The aromatic protons on the benzene ring exhibit characteristic chemical shifts between 7–8 ppm in the -NMR spectrum. The methyl group attached to nitrogen resonates at around 3 ppm.
-
IR Spectroscopy: Key absorption bands include:
-
N-H stretching vibrations around 3300 cm.
-
C-N stretching vibrations near 1200 cm.
-
C-O stretching vibrations from the pyridinyloxy group around 1250–1300 cm.
-
-
Mass Spectrometry: The molecular ion peak at m/z = 200 confirms the molecular weight.
Synthesis Pathways
General Synthetic Route
The synthesis of Benzenamine, N-methyl-4-(4-pyridinyloxy)- typically involves nucleophilic aromatic substitution reactions where a pyridinyloxy group is introduced onto a benzenamine derivative:
-
Starting Materials:
-
N-Methylaniline ().
-
Pyridine derivatives such as 4-hydroxypyridine ().
-
-
Reaction Mechanism:
-
The hydroxyl group in 4-hydroxypyridine acts as a nucleophile.
-
Under basic conditions (e.g., using potassium carbonate), it reacts with an electrophilic aromatic substitution site on N-methylaniline.
-
-
Conditions:
-
Solvent: Dimethylformamide (DMF) or acetonitrile.
-
Catalyst: Potassium carbonate or sodium hydride.
-
Temperature: Typically between 80–120°C.
-
Optimization Strategies
To improve yield and selectivity:
-
Adjusting solvent polarity can enhance nucleophilicity.
-
Using phase-transfer catalysts can facilitate reactions under milder conditions.
-
Protecting groups may be employed to prevent side reactions.
Applications in Chemistry and Industry
Medicinal Chemistry
Benzenamine derivatives are widely studied for their pharmacological activities due to their ability to interact with enzymes and receptors via hydrogen bonding and hydrophobic interactions:
-
Antimicrobial Agents: The pyridine moiety enhances binding affinity to bacterial enzymes.
-
Anticancer Compounds: Structural analogs have been investigated as kinase inhibitors targeting cancer pathways.
Material Science
The compound's aromatic structure makes it suitable for use as a precursor in polymer synthesis or as a stabilizer in materials exposed to oxidative stress.
Agrochemicals
Substituted benzenamines are explored for their role in herbicides and pesticides due to their ability to disrupt metabolic pathways in plants and pests.
Biological Activity and Toxicology
Biological Activity
Preliminary studies suggest that compounds containing pyridine rings exhibit anti-inflammatory and antioxidant properties due to their ability to scavenge reactive oxygen species (ROS).
Toxicological Profile
-
Aromatic amines are known to pose risks such as mutagenicity or carcinogenicity.
-
Proper handling protocols are essential in laboratory settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume